molecular formula C7H6BrFS B6260962 (4-bromo-3-fluorophenyl)methanethiol CAS No. 1537406-67-9

(4-bromo-3-fluorophenyl)methanethiol

Cat. No.: B6260962
CAS No.: 1537406-67-9
M. Wt: 221.1
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Description

(4-Bromo-3-fluorophenyl)methanethiol is an organosulfur compound characterized by the presence of both bromine and fluorine atoms on a benzene ring, along with a thiol group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-3-fluorophenyl)methanethiol typically involves the following steps:

    Halogenation: Starting with a benzene derivative, selective bromination and fluorination are performed to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.

    Thiol Introduction: The thiol group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the halogenated benzene derivative with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve yield and selectivity of the halogenation and thiolation steps.

    Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides or sulfonic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrocarbon under specific conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

    Disulfides: Formed via oxidation.

    Sulfides: Formed via reduction.

    Substituted Aromatics: Formed via nucleophilic substitution.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methanethiol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (4-bromo-3-fluorophenyl)methanethiol exerts its effects is largely dependent on its chemical reactivity:

    Molecular Targets: The thiol group can form covalent bonds with various biomolecules, including proteins and enzymes, potentially altering their function.

    Pathways Involved: The compound may interfere with cellular redox balance, leading to oxidative stress or modulation of signaling pathways.

Comparison with Similar Compounds

    (4-Bromo-3-fluorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (4-Bromo-3-fluorophenyl)methanamine: Contains an amine group instead of a thiol group.

Uniqueness:

    Reactivity: The thiol group in (4-bromo-3-fluorophenyl)methanethiol provides unique reactivity compared to hydroxyl or amine groups, making it particularly useful in thiol-specific reactions.

    Applications: Its unique combination of bromine, fluorine, and thiol functionalities makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.

Properties

CAS No.

1537406-67-9

Molecular Formula

C7H6BrFS

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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